Lipophilicity (LogP) Divergence vs. Ortho and Para Isomers
The calculated octanol-water partition coefficient (LogP) for 3-(Oxazol-2-yl)aniline is 1.11 . In contrast, the ortho-substituted isomer 2-(Oxazol-2-yl)aniline exhibits a LogP of 1.92 , and the para-substituted 4-(Oxazol-2-yl)aniline has a LogP of 2.51 . This represents a 0.81 log unit reduction versus the ortho isomer and a 1.40 log unit reduction versus the para isomer, corresponding to a 6.5-fold and 25-fold decrease in lipophilicity, respectively.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.11 |
| Comparator Or Baseline | 2-(Oxazol-2-yl)aniline: LogP = 1.92; 4-(Oxazol-2-yl)aniline: LogP = 2.51 |
| Quantified Difference | Delta LogP = -0.81 (vs. ortho); Delta LogP = -1.40 (vs. para) |
| Conditions | Computed LogP values from vendor technical datasheets |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific binding, making 3-(Oxazol-2-yl)aniline a more tractable starting point for fragment-based drug discovery or aqueous-phase chemical biology applications compared to its more lipophilic isomers.
